Cas no 2137657-39-5 (Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-)

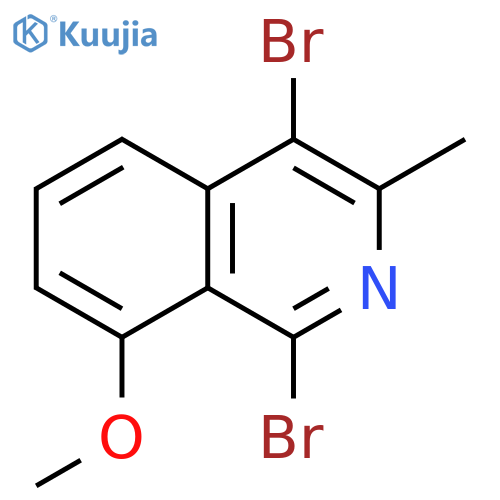

2137657-39-5 structure

商品名:Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-

CAS番号:2137657-39-5

MF:C11H9Br2NO

メガワット:331.003261327744

CID:5257039

Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-

-

- インチ: 1S/C11H9Br2NO/c1-6-10(12)7-4-3-5-8(15-2)9(7)11(13)14-6/h3-5H,1-2H3

- InChIKey: CLCCNVJHUDKMNS-UHFFFAOYSA-N

- ほほえんだ: C1(Br)C2=C(C=CC=C2OC)C(Br)=C(C)N=1

Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398200-5.0g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 5.0g |

$3189.0 | 2023-03-02 | ||

| Enamine | EN300-398200-10.0g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 10.0g |

$4729.0 | 2023-03-02 | ||

| Enamine | EN300-398200-0.5g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 0.5g |

$1056.0 | 2023-03-02 | ||

| Enamine | EN300-398200-0.25g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 0.25g |

$1012.0 | 2023-03-02 | ||

| Enamine | EN300-398200-1.0g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-398200-0.1g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 0.1g |

$968.0 | 2023-03-02 | ||

| Enamine | EN300-398200-2.5g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 2.5g |

$2155.0 | 2023-03-02 | ||

| Enamine | EN300-398200-0.05g |

1,4-dibromo-8-methoxy-3-methylisoquinoline |

2137657-39-5 | 0.05g |

$924.0 | 2023-03-02 |

Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl- 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2137657-39-5 (Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬